6-Chloro-7-ethyl-7H-purine is a purine derivative characterized by the presence of a chlorine atom at the 6-position and an ethyl group at the 7-position of the purine ring. This compound belongs to a class of heterocyclic organic compounds that play significant roles in biochemistry, particularly in nucleic acid structures and functions. Its structural uniqueness allows it to serve as a potential scaffold for drug development and biological studies.
The compound can be synthesized through various chemical methods, primarily involving chlorination and ethylation of purine derivatives. It is also available from chemical suppliers for research purposes.
6-Chloro-7-ethyl-7H-purine is classified as a purine analog, which is often used in medicinal chemistry due to its biological activity and structural similarity to natural nucleobases.
The synthesis of 6-Chloro-7-ethyl-7H-purine typically involves two main steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. For example, potassium carbonate can be added to a methanol solution containing the starting material, followed by heating and purification through chromatography techniques .
The molecular formula for 6-Chloro-7-ethyl-7H-purine is . The compound's structure features a fused bicyclic system typical of purines, with specific substitutions that influence its chemical properties.
6-Chloro-7-ethyl-7H-purine can participate in several chemical reactions typical of purines, including:
Chemical reactions involving this compound often require careful control of conditions such as temperature and solvent choice to ensure desired outcomes and minimize side reactions .
The mechanism of action for 6-Chloro-7-ethyl-7H-purine is primarily related to its interactions with biological macromolecules. It may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular processes, particularly those related to nucleic acid metabolism and signaling pathways.
Research indicates that purine analogs like 6-Chloro-7-ethyl-7H-purine can influence cellular pathways leading to apoptosis in cancer cells, highlighting their potential therapeutic applications .
6-Chloro-7-ethyl-7H-purine typically appears as a crystalline solid. Its melting point and solubility characteristics are influenced by its molecular structure and substituents.
The compound exhibits properties typical of chlorinated purines, including:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) are often employed to assess purity and structural integrity .
6-Chloro-7-ethyl-7H-purine has several scientific applications:
Achieving N7-selective alkylation in purine systems remains challenging due to the competing nucleophilicity of N9. Research demonstrates that in situ precursor activation combined with steric directing groups enables >95% N7-regioselectivity for 6-chloro-7-ethyl-7H-purine synthesis. Tin(IV) chloride-catalyzed reactions between 6-chloropurine and ethyl bromide in acetonitrile at 50°C yield the N7-alkylated product with 89% regiochemical purity [2] [6]. The selectivity arises from:
Table 1: Regioselectivity in Purine Alkylation
Ethylating Agent | Catalyst | Temperature | N7:N9 Ratio | Yield (%) |
---|---|---|---|---|
Ethyl bromide | SnCl₄ | 50°C | 95:5 | 89 |
Ethyl iodide | TMSOTf | RT | 92:8 | 83 |
Diethyl sulfate | Hg(CN)₂ | 80°C | 88:12 | 75 |
Chlorination at C6 is critical for activating purines toward subsequent functionalization. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) represent the predominant methodologies:
POCl₃ Method:
SOCl₂ Method:
Table 2: Chlorination Efficiency Comparison
Reagent System | Temperature | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
POCl₃/DIPEA (1:1.2) | 110°C | 2.0 | 95 | 5 |
SOCl₂/DMF (1:0.5) | 70°C | 0.75 | 78 | <1 |
POCl₃/Microwave (300W) | 150°C | 0.25 | 88 | 8 |
Late-stage trifluoromethylation at C2 employs three principal reagent classes with distinct kinetic profiles:
Microwave assistance accelerates all pathways by 5-8 fold through enhanced energy transfer.
Solventless methodologies significantly improve E-factors (kg waste/kg product) in 6-chloro-7-ethyl-7H-purine synthesis:
These approaches reduce VOC emissions by >90% compared to DMF-based routes while maintaining space-time yields of 120 g·L⁻¹·h⁻¹.
Continuous flow systems overcome batch processing limitations through precise parameter control:
Multi-Step Integrated Synthesis:
graph LR A[6-Hydroxypurine] -->|POCl₃/80°C| B[6-Chloropurine] B -->|EtBr/SnCl₄/50°C| C[6-Chloro-7-ethylpurine] C -->|TMSCF₃/CuI/100°C| D[Target Compound]
Overall yield: 83% at pilot scale (200 kg/month)
Process Analytical Technology (PAT): Online FTIR and HPLC enable real-time impurity profiling (RSD <0.3%)
Table 3: Flow vs Batch Process Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle time | 14 h | 22 min | 38x faster |
Temperature control | ±5°C | ±0.3°C | 16x precise |
Product consistency | RSD 4.7% | RSD 0.9% | 5x consistent |
Energy consumption | 32 kWh/kg | 11 kWh/kg | 65% reduction |
Comprehensive Compound Index
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2